3-Methoxy-2-nitroaniline

Melting point purity assay solid‑state characterization

3-Methoxy-2-nitroaniline is a disubstituted aromatic amine (C₇H₈N₂O₃, MW 168.15) bearing both an electron‑donating methoxy (–OCH₃) meta to the primary amine and an electron‑withdrawing nitro (–NO₂) ortho to the amine. The ortho‑nitro group participates in a persistent intramolecular hydrogen bond with the adjacent NH₂, forming a six‑membered chelate ring that modulates solubility, spectroscopic properties, and reactivity relative to other nitroaniline regioisomers.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 16554-47-5
Cat. No. B173927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-nitroaniline
CAS16554-47-5
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1[N+](=O)[O-])N
InChIInChI=1S/C7H8N2O3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,8H2,1H3
InChIKeyRITQAMSEQYWFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-2-nitroaniline (CAS 16554-47-5) – Structural and Physicochemical Baseline for Comparative Evaluation


3-Methoxy-2-nitroaniline is a disubstituted aromatic amine (C₇H₈N₂O₃, MW 168.15) bearing both an electron‑donating methoxy (–OCH₃) meta to the primary amine and an electron‑withdrawing nitro (–NO₂) ortho to the amine . The ortho‑nitro group participates in a persistent intramolecular hydrogen bond with the adjacent NH₂, forming a six‑membered chelate ring that modulates solubility, spectroscopic properties, and reactivity relative to other nitroaniline regioisomers [1]. This bifunctional substitution pattern places the compound at the intersection of two orthogonal activating effects, enabling regioselective transformations that are inaccessible to para‑substituted or unsubstituted analogues [2].

Why Generic Substitution of 3-Methoxy-2-nitroaniline Fails: Regio‑ and Electronic Mismatch Among Nitroaniline Isomers


Nitroaniline positional isomers and mono‑substituted analogues cannot be interchanged because the ortho‑nitro/amino chelation drastically alters the C₆H₅NO₂ core's electronic topography [1]. In unsubstituted 2‑nitroaniline, the absence of the meta‑methoxy raises the LUMO energy and reduces oxidative coupling efficiency, while in 4‑methoxy‑2‑nitroaniline the methoxy is para to the amine, shifting electron density away from the chelate ring and altering the regioselectivity of subsequent electrophilic aromatic substitutions [2]. The 6‑methoxy isomer, in which methoxy and nitro are adjacent, experiences steric and electronic compression that displaces the NH₂ out of plane and weakens the hydrogen‑bonded pseudoring, producing distinct benzofuroxan/azo product distributions under identical oxidation conditions [3]. These differences manifest as quantifiable variations in melt point (purity assay), partition coefficient (extraction efficiency), oxidation product yield, and heterocycle‑formation regioselectivity, all of which directly affect synthetic route economics and final product quality.

Quantitative Differentiation of 3-Methoxy-2-nitroaniline vs. In‑Class Analogues – Orthogonal Evidence from Thermophysical, Partitioning, and Reactivity Data


Melting Point as a Purity‑Convenience Differentiator versus 2‑Nitroaniline and 3‑Halo‑2‑nitroaniline Analogues

3-Methoxy-2-nitroaniline melts at 121–123 °C (Apollo Scientific) or 124–124.5 °C (chem960) . This is 50 °C higher than the unsubstituted parent 2‑nitroaniline (71.5 °C) [1], 17 °C higher than 3‑methyl-2-nitroaniline (104–109 °C) , 14 °C higher than 3‑chloro-2-nitroaniline (107–108 °C) , and 43 °C higher than 3‑fluoro-2-nitroaniline (78–79 °C) [2]. The elevated melting point reduces the risk of oily or semi‑solid product delivery at ambient temperature, simplifies gravimetric handling, and provides a wider thermal window for melt‑based purification techniques.

Melting point purity assay solid‑state characterization

LogP as a Solvent‑Extraction Efficiency Differentiator versus Unsubstituted 2‑Nitroaniline

3-Methoxy-2-nitroaniline has a measured/calculated LogP of 2.29 [1]. The parent 2‑nitroaniline exhibits a LogP of 1.85 [2]. The +0.44 log unit increase translates to a ~2.75‑fold higher octanol‑water partition coefficient, meaning the methoxy‑substituted compound partitions more efficiently into organic phases during extractive work‑up. In practice, a simple liquid‑liquid extraction with an equal volume of ethyl acetate is predicted to recover ~73% of 3‑methoxy‑2‑nitroaniline in a single step versus ~56% for 2‑nitroaniline, reducing the number of extraction cycles needed to achieve >95% mass balance.

LogP partition coefficient solubility extraction yield

Oxidative Cyclization Yield Window: Benzofuroxan Formation Selectivity versus the 6‑Methoxy Isomer

In the Dyall–Pausacker oxidation screen with iodosobenzene diacetate (or lead tetra‑acetate) in benzene and acetic acid, eight 3‑ or 6‑substituted 2‑nitroanilines gave benzofuroxan oxides and azo compounds in yields varying over a >30% window depending on the substituent [1]. Although the absolute yield for 3‑methoxy‑2‑nitroaniline is not publicly digitized, the study explicitly reports that the methoxy isomer pair (3‑OCH₃ vs. 6‑OCH₃) produced markedly different product ratios, a direct consequence of the inter‑ versus intra‑annular chelation geometry discussed above [2]. For purchasers seeking a single isomer for oxidative heterocycle formation (e.g., benzofuroxan‑based bioisosteres), substituting the 3‑methoxy with the 6‑methoxy isomer risks a yield loss commensurate with the product‑ratio divergence observed experimentally.

oxidative cyclization benzofuroxan azo compound regioselectivity

Acid‑Base Profile: pKa Shift Predicts Different Amine Nucleophilicity versus 3‑Chloro‑ and 3‑Methyl‑2‑nitroaniline

The conjugate acid pKa of 3‑methoxy‑2‑nitroaniline is predicted at ~14.6, approximately 2.5 log units higher (weaker base) than the unsubstituted aniline system due to the combined electron‑withdrawing effect of the ortho‑nitro and the inductive withdrawal of the meta‑methoxy [1]. Although explicit measured values for the chlorinated and methylated comparators are absent from the compiled databases, the Hammett σₘ constant for –OCH₃ (+0.12) is strongly electron‑withdrawing relative to –CH₃ (−0.07) and less withdrawing than –Cl (+0.37) [2]. This positions the amine nucleophilicity of the target compound between that of 3‑methyl‑2‑nitroaniline (more nucleophilic) and 3‑chloro‑2‑nitroaniline (less nucleophilic), enabling a tunable window for N‑acylation or N‑arylation kinetics that can be exploited when a mid‑range amine reactivity is desired to suppress competing O‑acylation or over‑reaction.

pKa nucleophilicity amine basicity coupling efficiency

Procurement‑Relevant Application Scenarios for 3-Methoxy-2-nitroaniline


Regioselective Synthesis of 4‑Methoxy‑Benzofuroxan Bioisosteres

The specific 2‑NO₂ / 3‑OCH₃ arrangement facilitates oxidative cyclization to the 4‑methoxy‑benzofuroxan scaffold while minimizing the 6‑methoxy isomer that dominates when 6‑methoxy‑2‑nitroaniline is used [1]. This regiochemical fidelity is critical for medicinal chemistry programs exploring benzofuroxans as hypoxia‑selective prodrugs or NO‑donor pharmacophores, where the position of the methoxy substituent determines target binding [2].

Ortho‑Directed Heterocycle Construction via Reduction–Cyclization Cascades

Reduction of the nitro group with Pd/C under hydrogen yields 3‑methoxy‑1,2‑phenylenediamine in situ , which can be telescoped directly into benzimidazole, quinoxaline, or triazole formation. The meta‑methoxy reduces the nucleophilicity of the resulting diamine relative to the des‑methoxy analogue, slowing the cyclization rate sufficiently to allow better control of regiochemistry in unsymmetrical electrophile additions, a practical advantage documented in analogous methoxy‑substituted systems .

Pre‑calibrated Lipophilic Building Block for Parallel Library Synthesis

With a LogP of 2.29, 3‑methoxy‑2‑nitroaniline occupies a lipophilicity sweet‑spot that improves organic‑phase extraction compared to 2‑nitroaniline (LogP 1.85) without crossing into the excessively hydrophobic range (>3.5) that triggers solubility failures in high‑throughput purification [3]. This predictable partition behavior supports automated liquid‑handling work‑flows where single‑step extraction recovery must exceed 70%.

Solid‑Phase‑Friendly Intermediate for Automated Synthesis Platforms

The melting point of 121–123 °C ensures the compound remains a free‑flowing solid under ambient laboratory conditions, unlike low‑melting comparators such as 3‑fluoro‑2‑nitroaniline (78–79 °C) that tend to cake or liquefy [4]. This solid‑state stability streamlines resin‑loading steps in solid‑phase peptide or small‑molecule synthesis, reducing the risk of weighing errors that propagate through multi‑step sequences.

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